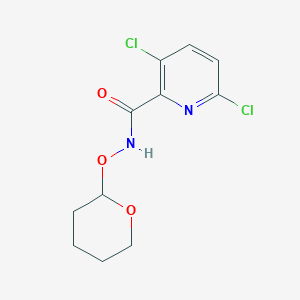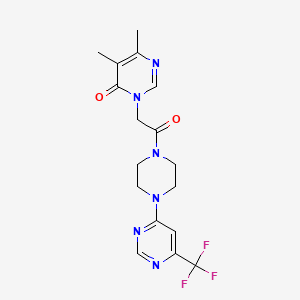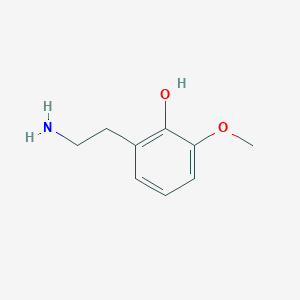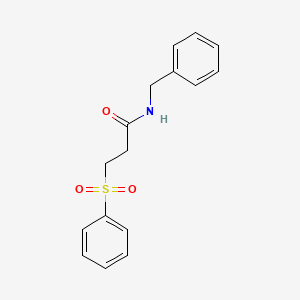
3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide” is a complex organic compound. It contains a benzylsulfonyl group, a cyano group, and a propanamide group attached to a thiophene ring .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various coupling reactions such as the Stille coupling .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the benzylsulfonyl, cyano, and propanamide groups, along with the thiophene ring, would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the cyano group might undergo transformations such as reduction or hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano and propanamide groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study on the synthesis and molecular structure of N-acylbenzenesulfonamides revealed their potential as anticancer agents against several human cancer cell lines, highlighting the importance of their structural components in biological activity (Żołnowska et al., 2015).
- Research on benzosultams generation via a radical process with sulfur dioxide insertion presented an efficient route to synthesize diverse sulfonated compounds, indicating the synthetic versatility of sulfonamide-based chemicals (Zhou et al., 2017).
Pharmaceutical Applications
- A novel method for the synthesis of 3-arylsulfonylquinoline derivatives , which are significant in pharmaceutical drug development, was achieved through a metal-free process, showing potential in creating compounds with C-S bond and quinoline ring in a single step (Zhang et al., 2016).
- The anticonvulsant studies of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides demonstrated their efficacy against seizures, with some isomers outperforming standard drugs, thus underscoring their potential in treating generalized seizures (Idris et al., 2011).
- An investigation into new sulfonamide derivatives revealed their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation, providing insights into their mechanism of action and potential as cancer therapeutics (Cumaoğlu et al., 2015).
Material Science and Chemistry
- The design and synthesis of new anionic "polymeric ionic liquids" with high charge delocalization showcased the development of materials with enhanced ionic conductivities, indicating applications in energy storage and electrochemical devices (Shaplov et al., 2011).
- A study on hydrophobically modified sulfobetaine copolymers with tunable aqueous UCST through postpolymerization modification demonstrated their significance in creating materials with antifouling properties and stimulus-responsive behavior (Woodfield et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-N-(3-cyanothiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c16-10-13-6-8-21-15(13)17-14(18)7-9-22(19,20)11-12-4-2-1-3-5-12/h1-6,8H,7,9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVNXDZZZWCRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)

![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)


![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)


![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)

